molecular formula C17H36N2O B7772346 N-[3-(dimethylamino)propyl]dodecanamide CAS No. 1147459-12-8

N-[3-(dimethylamino)propyl]dodecanamide

Cat. No.: B7772346
CAS No.: 1147459-12-8
M. Wt: 284.5 g/mol
InChI Key: TWMFGCHRALXDAR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]dodecanamide: is an organic compound with the molecular formula C17H36N2O . It is a member of the amide family and is characterized by a long dodecyl chain attached to a dimethylamino propyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]dodecanamide typically involves the reaction of dodecanoic acid with N,N-dimethyl-1,3-propanediamine . The reaction is usually carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:

    Activation of Dodecanoic Acid: Dodecanoic acid is first activated using a coupling reagent such as or .

    Amide Bond Formation: The activated dodecanoic acid is then reacted with in the presence of a catalyst such as to form .

Industrial Production Methods

In industrial settings, the production of This compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes:

    Raw Material Preparation: Purification of dodecanoic acid and .

    Reaction: Continuous addition of reactants into a flow reactor with precise temperature and pH control.

    Purification: The product is purified using techniques such as or to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]dodecanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction can be achieved using reducing agents like .

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds such as in the presence of a base like .

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of quaternary ammonium salts.

Scientific Research Applications

N-[3-(dimethylamino)propyl]dodecanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]dodecanamide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of micelles that can encapsulate and transport hydrophobic drugs.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]dodecanamide: can be compared with other similar compounds such as:

  • N-[3-(dimethylamino)propyl]decanamide
  • N-[3-(dimethylamino)propyl]hexadecanamide
  • N-[3-(dimethylamino)propyl]myristamide

Uniqueness

The uniqueness of This compound lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant. Its specific structure allows for versatile applications in various fields, from chemistry to medicine.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFGCHRALXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044913
Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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CAS No.

3179-80-4, 1147459-12-8
Record name (Laurylamidopropyl)dimethylamine
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Record name Dimethylaminopropyl lauramide
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Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Record name N-[3-(dimethylamino)propyl]dodecanamide
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Record name Amides, C12-18, N-[3-(dimethylamino)propyl]
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Record name LAURAMIDOPROPYL DIMETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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